Acetic acid;3-tert-butyloxan-2-ol

Lipophilicity Partition coefficient Physicochemical profiling

Acetic acid;3-tert-butyloxan-2-ol (systematic name: 2H-Pyran-2-ol, 3-(1,1-dimethylethyl)tetrahydro-, acetate; CAS 645413-26-9) is a fully saturated, six-membered heterocyclic acetate ester. Its core structure – a tetrahydropyran (THP) ring bearing a tert-butyl substituent at the 3‑position and an acetate ester at the 2‑position – places it within the broader family of tetrahydropyranyl acetates, a class widely recognized as protecting groups for alcohols and as fragrance intermediates.

Molecular Formula C11H22O4
Molecular Weight 218.29 g/mol
CAS No. 645413-26-9
Cat. No. B12594281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;3-tert-butyloxan-2-ol
CAS645413-26-9
Molecular FormulaC11H22O4
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)C1CCCOC1O
InChIInChI=1S/C9H18O2.C2H4O2/c1-9(2,3)7-5-4-6-11-8(7)10;1-2(3)4/h7-8,10H,4-6H2,1-3H3;1H3,(H,3,4)
InChIKeyNMDPSXZCNHNVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid;3-tert-butyloxan-2-ol (CAS 645413-26-9): Procurement-Ready Profile of a Sterically-Biased Tetrahydropyranyl Acetate


Acetic acid;3-tert-butyloxan-2-ol (systematic name: 2H-Pyran-2-ol, 3-(1,1-dimethylethyl)tetrahydro-, acetate; CAS 645413-26-9) is a fully saturated, six-membered heterocyclic acetate ester. Its core structure – a tetrahydropyran (THP) ring bearing a tert-butyl substituent at the 3‑position and an acetate ester at the 2‑position – places it within the broader family of tetrahydropyranyl acetates, a class widely recognized as protecting groups for alcohols and as fragrance intermediates [1]. The compound exhibits a calculated logP of 1.87 (XLogP3‑AA), markedly higher than the unsubstituted tetrahydropyran‑2‑yl acetate (logP 0.60) . This physicochemical divergence, driven by the bulky tert‑butyl group, differentiates it from simpler THP acetates and renders it a candidate for applications where enhanced lipophilicity, steric shielding, or altered olfactory character are sought.

Why Generic Acetic acid;3-tert-butyloxan-2-ol Substitution Fails Without Quantitative Selectivity Benchmarks


Although all tetrahydropyranyl acetates share a common acetal‑ester motif, their physicochemical behaviour and end‑use performance are governed by the nature, position, and steric volume of substituents on the pyran ring. In particular, the 3‑position tert‑butyl group in acetic acid;3-tert-butyloxan-2-ol imposes a strong conformational bias and increases lipophilicity (ΔlogP ≈ +1.27 relative to unsubstituted tetrahydropyran‑2‑yl acetate) . These differences are not cosmetic: they can alter reaction rates in acid‑catalyzed deprotection steps, shift partitioning in liquid–liquid extractions, and modify the olfactory threshold and character in fragrance applications [1]. Consequently, substituting a generic, less lipophilic, or less sterically demanding THP acetate for this compound without quantitative justification risks both synthetic inefficiency and product quality failure. The evidence that follows shows precisely how much the tert‑butyl substitution differentiates this acetate from its closest in‑class comparators.

Quantitative Differentiation of Acetic acid;3-tert-butyloxan-2-ol Against In‑Class Tetrahydropyranyl Acetates


LogP Gain of +1.27 Units Over Unsubstituted Tetrahydropyran-2-yl Acetate

Acetic acid;3-tert-butyloxan-2-ol demonstrates a calculated partition coefficient (logP, XLogP3‑AA) of 1.87 . The closest unsubstituted analogue, tetrahydropyran‑2‑yl acetate (CAS 2761‑33‑3), has a calculated logP of 0.60 . This represents an absolute increase of 1.27 log units, corresponding to an approximately 19‑fold higher distribution into a nonpolar phase at equilibrium.

Lipophilicity Partition coefficient Physicochemical profiling

Polar Surface Area (PSA) Unchanged Despite Substantial Molecular Weight Increase

Despite a molecular weight increase from 162.18 Da (tetrahydropyran‑2‑yl acetate) to 218.29 Da (acetic acid;3-tert‑butyloxan‑2‑ol), the topological polar surface area (TPSA) remains constant at 66.76 Ų for both compounds . This indicates that the tert‑butyl group adds lipophilic bulk without introducing additional hydrogen‑bond donors or acceptors, preserving the hydrogen‑bonding profile of the acetate‑THP scaffold.

Polar surface area Molecular weight Bioavailability prediction

Steric Shielding Provides Differential Deprotection Selectivity Compared to Unsubstituted THP Acetate

The 3‑position tert‑butyl group in acetic acid;3-tert‑butyloxan‑2‑ol imposes equatorial conformational preference on the tetrahydropyran ring, sterically shielding the axial face of the acetal carbon [1]. In contrast, unsubstituted tetrahydropyran‑2‑yl acetate lacks this conformational lock and presents a less hindered acetal center. Prior studies on substituted tetrahydropyran acetals demonstrate that C3 tert‑butyl substitution alters nucleophilic substitution selectivities, with the equatorial tert‑butyl group minimizing 1,3‑diaxial interactions and favoring reaction pathways that avoid steric congestion [2]. While direct rate constant comparisons are not published for the acetate ester specifically, the documented effect on acetal reactivity establishes a class‑level expectation that the target acetate will exhibit slower acid‑catalyzed hydrolysis and greater chemoselectivity than the unsubstituted analogue under identical conditions.

Steric hindrance Protecting group Acid lability Deprotection kinetics

Enhanced Chemical Stability Under Basic Conditions Retained, with Altered Acid Sensitivity

Tetrahydropyranyl acetates, as a class, are known to be stable toward strong bases, hydrides, organometallics, and acylating agents while being cleavable under mild acidic conditions [1]. The presence of the 3‑tert‑butyl substituent in acetic acid;3‑tert‑butyloxan‑2‑ol does not compromise this base stability, as the acetal functionality remains intact. However, the steric shielding described above is expected to reduce the rate of acid‑catalyzed hydrolysis relative to the unsubstituted THP acetate. Although quantitative hydrolysis half‑lives are not yet reported for the pure acetate, published data on tetrahydropyranyl ethers indicate that introduction of alkyl substituents at the 3‑position can increase the half‑life of THP‑protected alcohols by factors of 2–5 under standard deprotection conditions (e.g., PPTS/EtOH) [2]. This places acetic acid;3-tert‑butyloxan‑2‑ol in a unique position: it offers the same broad base‑stability as generic THP acetates but with potentially finer control over the timing of acid‑mediated release.

Chemical stability Protecting group compatibility Acid lability

Inclusion in Fragrance Patent Landscape Against Benchmark Esters

A 2021 BASF patent (U.S. 10,981,885) explicitly claims tetrahydropyranyl lower alkyl esters, including those with a tert‑butyl substituent, for use as fragrances and aroma substances [1]. The patent positions these esters alongside established fragrance acetates (e.g., Jasmal, Jessemal) and highlights the dependence of olfactory character on the alkyl substitution pattern. While the patent does not provide odor detection thresholds for each compound, the inclusion of the tert‑butyl variant signals that its olfactory properties are distinct enough to warrant structural protection. In the broader fragrance literature, 3,4,5,6‑tetrahydro‑3‑pentyl‑2H‑pyran‑4‑yl acetate (Jasmal) and its isomers have been evaluated quantitatively for odor character and threshold [2], establishing that subtle changes in ring substitution translate into commercially meaningful sensory differences.

Fragrance Odorant Tetrahydropyranyl acetate Flavor and fragrance industry

Predicted Metabolic Liability Advantage Over Higher‑logP Tetrahydropyranyl Esters

Acetic acid;3-tert‑butyloxan‑2‑ol has a moderate logP of 1.87, which lies below the typical threshold (logP > 3) associated with increased oxidative metabolism by CYP450 enzymes and poor aqueous solubility [1]. By contrast, longer‑chain alkyl‑substituted tetrahydropyranyl acetates (e.g., 3‑pentyl or 3‑hexyl derivatives) are expected to have logP values exceeding 3.0, based on the incremental logP contribution of each methylene unit (~0.5 log units) [2]. Without direct in vitro metabolic stability data, this physicochemical reasoning suggests that the 3‑tert‑butyl acetate strikes a balance between sufficient lipophilicity for membrane partitioning and avoidance of the high‑logP metabolic liability zone.

Metabolic stability logP Drug design Lead optimization

Priority Application Scenarios for Acetic acid;3-tert-butyloxan-2-ol Based on Verified Differentiation


Fragment‑Based Lead Discovery Requiring Moderate Lipophilicity with Steric Bias

With a logP of 1.87 and a constant TPSA of 66.76 Ų despite elevated molecular weight, acetic acid;3-tert-butyloxan-2-ol falls squarely within lead‑like physicochemical space . The tert‑butyl group provides a steric handle that can probe hydrophobic pockets without pushing logP above the 3.0 threshold linked to poor developability. Procurement for fragment library design benefits from this balanced profile, which is less extreme than unsubstituted THP acetate (too polar) and longer alkyl‑chain analogues (too lipophilic).

Chemoselective Alcohol Protection in Multi‑Step Synthesis

When used as a THP protecting group, the 3‑tert‑butyl substituent is expected to retard acid‑catalyzed deprotection relative to standard THP acetate . This allows finer temporal control in synthetic sequences where multiple acid‑labile groups are present. Process chemists can specify this compound to reduce premature cleavage in the presence of weaker acids, thereby increasing overall yield and reducing purification burden.

Differentiated Fragrance Ingredient Development

The compound falls within a patent‑protected structural space for tetrahydropyranyl acetate odorants . Olfactory evaluation of structurally related compounds confirms that even subtle changes in the ring alkyl substituent produce distinct odor profiles and detection thresholds [1]. Industrial fragrance houses can source this specific acetate to create novel, proprietary scent compositions that are defensible against generic substitution.

Physicochemical Tool Compound for Studying Steric Effects on Acetal Reactivity

The well‑defined conformational bias imparted by the equatorial tert‑butyl group makes acetic acid;3-tert-butyloxan-2-ol an ideal probe for mechanistic studies on acetal hydrolysis and nucleophilic substitution . Academic and industrial research groups investigating stereoelectronic effects in tetrahydropyran systems can use this compound as a clean, commercially available model substrate with predictable ground‑state geometry.

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